molecular formula C9H6F3NO B1304647 2-(Trifluoromethoxy)phenylacetonitrile CAS No. 137218-25-8

2-(Trifluoromethoxy)phenylacetonitrile

Cat. No.: B1304647
CAS No.: 137218-25-8
M. Wt: 201.14 g/mol
InChI Key: OIKWCWVMUBCXJM-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)phenylacetonitrile is an organic compound with the chemical formula C9H6F3NO It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acetonitrile group

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethoxy)phenylacetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of the enzyme CYP1A2 . The interaction between this compound and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can affect the metabolism of other substrates processed by CYP1A2.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in metabolic pathways . This alteration can lead to changes in cellular metabolism, affecting the overall function of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active sites of enzymes such as CYP1A2, this compound inhibits their activity, leading to changes in the metabolic processes within the cell . Additionally, it can interact with other biomolecules, potentially leading to changes in gene expression and protein function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors may lead to its degradation, which can affect its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression. At higher doses, it may cause toxic or adverse effects . For instance, high doses of this compound have been associated with hepatotoxicity and other adverse effects in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, which plays a crucial role in its metabolism . The interaction with CYP1A2 can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic processes within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to be highly permeable and can cross cellular membranes easily . This high permeability allows it to accumulate in specific tissues, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Trifluoromethoxy)phenylacetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-fluoromethoxyphenylacetonitrile with trifluoroformic acid . Another method includes the use of N-benzyl-trimethylammonium hydroxide in acetonitrile under heating conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in sealed, dry conditions at room temperature to maintain stability .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-(Trifluoromethoxy)phenylacetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)phenylacetonitrile
  • 4-(Trifluoromethyl)phenylacetonitrile

Comparison: 2-(Trifluoromethoxy)phenylacetonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties compared to similar compounds with trifluoromethyl groups. The trifluoromethoxy group increases the compound’s electron-withdrawing capability and enhances its stability under various conditions .

Properties

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKWCWVMUBCXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380472
Record name 2-(Trifluoromethoxy)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137218-25-8
Record name 2-(Trifluoromethoxy)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethoxy)phenylacetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-trifluoromethoxybenzyl bromide (0.95 g, 3.9 mmol) from Step 2 above in DMF (5 mL) was added NaCN (0.21 g, 4.3 mmol). The mixture was stirred at ambient temperature for 14 h and the solvent was removed under reduced pressure. The residue was purified by pressurized silica gel column chromatography using 15% EtOAc-hexanes as eluant to give 2-trifluoromethoxyphenylacetonitrile as a colorless liquid (TLC Rf =0.6 (solvent)).
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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